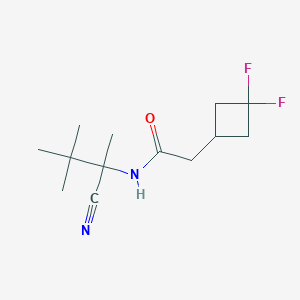

![molecular formula C19H18ClN3O2S B2844086 {6-Chloro-4-[(thiophen-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326900-32-6](/img/structure/B2844086.png)

{6-Chloro-4-[(thiophen-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-Chloro-4-[(thiophen-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone” is a complex organic molecule. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Several studies have focused on the synthesis and evaluation of thiophene-quinoline derivatives, highlighting their potential as anticancer agents. For instance, compounds within this family have shown potent and selective cytotoxicity against various human cancer cell lines, such as liver (HepG-2), colon (HCT-116), cervical (HeLa), and breast (MCF-7) cancer cell lines. Structure-activity relationship (SAR) studies have revealed that phenyl derivatives are more potent than their isoxazole and triazole counterparts. These compounds have also been evaluated for their ability to inhibit EGFR-TK and Topo II enzymes, cell cycle arrest, and apoptosis in cancer cells, indicating their potential for further studies concerning new anticancer therapies (Othman et al., 2019).

Antimicrobial and Antimalarial Agents

Novel quinoline-based triazoles have been synthesized and screened for their antimicrobial and antimalarial activities. These compounds have shown promising results against various microorganisms and the P. falciparum strain, indicating their potential as antimicrobial and antimalarial agents (Parthasaradhi et al., 2015).

Molecular Binding and Fluorescence Studies

The binding properties of certain quinoline derivatives to biomolecules have been explored, revealing strong interactions with ct-DNA attributed to π-stacking and/or hydrogen-bonding interactions. This indicates the potential of these compounds in biomedical research and drug development (Bonacorso et al., 2018). Furthermore, novel fluorophores derived from the quinoline structure have been identified, showing strong fluorescence in a wide pH range of aqueous media, which is useful for biomedical analysis (Hirano et al., 2004).

Synthesis and Structural Studies

Research has also been conducted on the efficient synthesis and structural characterization of thieno[2,3-b]quinolines, highlighting novel methods for preparing these compounds under solvent-free conditions using microwave-assisted synthesis. This work contributes to the broader understanding of quinoline derivatives' chemical properties and potential applications in various fields (Nandeshwarappa et al., 2005).

Zukünftige Richtungen

The future research directions for this compound could involve further exploration of its biological activity, optimization of its synthesis process, and investigation of its physical and chemical properties. Given the wide range of applications of quinoline derivatives, this compound could potentially be of interest in various fields such as medicinal chemistry, materials science, and chemical biology .

Eigenschaften

IUPAC Name |

[6-chloro-4-(thiophen-2-ylmethylamino)quinolin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c20-13-3-4-17-15(10-13)18(22-11-14-2-1-9-26-14)16(12-21-17)19(24)23-5-7-25-8-6-23/h1-4,9-10,12H,5-8,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXLOLHNBYWBLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CS4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

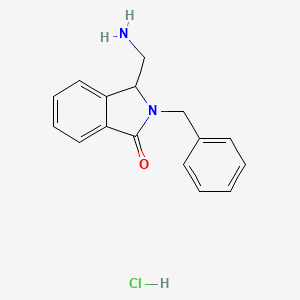

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2844007.png)

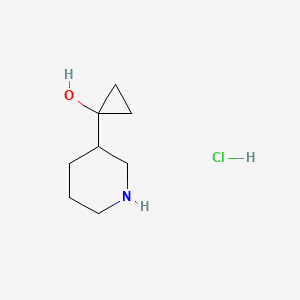

![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-3-sulfonyl fluoride](/img/structure/B2844009.png)

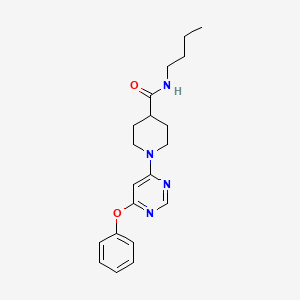

![(E)-8-chloro-2-(3-(2-methoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2844013.png)

![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2844015.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2844017.png)

![2-Benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2844018.png)

![1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2844021.png)

![N-(2,3-dimethoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2844022.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2844023.png)

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylate](/img/structure/B2844026.png)